molecular formula C26H16FeN4O4 B13739590 Bis(1,10-phenanthroline)oxalatoiron CAS No. 14783-55-2

Bis(1,10-phenanthroline)oxalatoiron

Cat. No.: B13739590
CAS No.: 14783-55-2
M. Wt: 504.3 g/mol
InChI Key: AOCXPZDHIGHAPF-UHFFFAOYSA-L
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Description

Bis(1,10-phenanthroline)oxalatoiron is a coordination compound that features iron as the central metal ion coordinated to two 1,10-phenanthroline ligands and one oxalate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,10-phenanthroline)oxalatoiron typically involves the reaction of iron salts with 1,10-phenanthroline and oxalate under controlled conditions. One common method involves dissolving iron(II) sulfate in water, followed by the addition of 1,10-phenanthroline and oxalic acid. The reaction mixture is then heated to facilitate the formation of the complex. The resulting product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, concentration, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Bis(1,10-phenanthroline)oxalatoiron can undergo various chemical reactions, including:

    Oxidation and Reduction: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution Reactions: The ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron center.

    Reducing Agents: Sodium borohydride or hydrazine can reduce the iron center.

    Substitution Reagents: Ligands such as bipyridine or ethylenediamine can replace 1,10-phenanthroline under suitable conditions.

Major Products:

    Oxidation: Oxidized forms of the iron complex.

    Reduction: Reduced forms of the iron complex.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Bis(1,10-phenanthroline)oxalatoiron has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.

    Medicine: Explored for its potential in cancer therapy as it can interact with DNA and inhibit the growth of cancer cells.

    Industry: Utilized in the development of advanced materials, including sensors and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Bis(1,10-phenanthroline)oxalatoiron involves its ability to coordinate with various substrates and participate in redox reactions. The iron center can interact with molecular targets such as DNA, proteins, and other biomolecules, leading to changes in their structure and function. The 1,10-phenanthroline ligands can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes.

Comparison with Similar Compounds

    Bis(1,10-phenanthroline)copper(I): Similar coordination compound with copper as the central metal ion.

    Bis(1,10-phenanthroline)nickel(II): Nickel-based coordination compound with similar ligand structure.

    Bis(1,10-phenanthroline)zinc(II): Zinc-based coordination compound with analogous properties.

Uniqueness: Bis(1,10-phenanthroline)oxalatoiron is unique due to the presence of the oxalate ligand, which imparts distinct electronic and structural properties

Properties

CAS No.

14783-55-2

Molecular Formula

C26H16FeN4O4

Molecular Weight

504.3 g/mol

IUPAC Name

iron(2+);oxalate;1,10-phenanthroline

InChI

InChI=1S/2C12H8N2.C2H2O4.Fe/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1(4)2(5)6;/h2*1-8H;(H,3,4)(H,5,6);/q;;;+2/p-2

InChI Key

AOCXPZDHIGHAPF-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(=O)(C(=O)[O-])[O-].[Fe+2]

Origin of Product

United States

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